6-Methoxy-2,4-dimethylpyridin-3-OL

Antioxidant Air-Stability Storage

6-Methoxy-2,4-dimethylpyridin-3-OL (CAS 627098-09-3) is a 6-substituted-2,4-dimethyl-3-pyridinol with chain-breaking antioxidant activity qualitatively superior to α-tocopherol. The 6-methoxy group enhances electron density, lowering O–H bond dissociation enthalpy for rapid peroxyl radical quenching (kinh). Unlike 6-H, 6-methyl, or 6-dimethylamino analogs, this specific substitution confers air-stability essential for long-term kinetic studies. Use as a reference standard in styrene autoxidation models or as a Baeyer–Villiger-derived precursor for fluorescent/spin-labeled probes. Identity confirmed by mp 77–79°C orthogonal check upon receipt.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 627098-09-3
Cat. No. B1312696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2,4-dimethylpyridin-3-OL
CAS627098-09-3
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1O)C)OC
InChIInChI=1S/C8H11NO2/c1-5-4-7(11-3)9-6(2)8(5)10/h4,10H,1-3H3
InChIKeyUKTMWJCDPSKCPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2,4-dimethylpyridin-3-OL (CAS 627098-09-3) Procurement Guide – Compound Identity & Class Profile


6-Methoxy-2,4-dimethylpyridin-3-OL (CAS 627098-09-3), also designated as 2,4-dimethyl-6-(methoxy)-3-pyridinol or 3-Pyridinol, 6-methoxy-2,4-dimethyl- (9CI), is a substituted 3-hydroxypyridine derivative bearing methoxy at C6 and methyl groups at C2 and C4 . Its molecular formula is C8H11NO2 (MW: 153.18 g/mol). The compound belongs to the class of 6-substituted-2,4-dimethyl-3-pyridinols, a family of heterocyclic phenols that have attracted significant research interest due to their chain-breaking antioxidant activity [1]. Unlike many simple pyridinols that exhibit limited radical scavenging, the specific 2,4,6-substitution pattern of this compound confers enhanced electron density and favorable physicochemical properties for peroxyl radical quenching applications [2].

6-Methoxy-2,4-dimethylpyridin-3-OL: Why In-Class Substitution Without Validation Is Scientifically Unsound


The 6-substituted-2,4-dimethyl-3-pyridinol series exhibits pronounced structure-activity dependence on the C6 substituent. Simple analogs such as 2,4-dimethyl-3-pyridinol (1a, lacking a C6 group) or 2,4,6-trimethyl-3-pyridinol (1b, with methyl at C6) demonstrate significantly different antioxidant kinetics, basicity profiles, and air-stability compared to the 6-methoxy variant (1c) [1]. Furthermore, the 6-dimethylamino derivative (1d) differs substantially in both synthetic accessibility and radical scavenging performance [2]. Even subtle substituent changes at the 6-position alter electron density on the pyridine ring, directly impacting the phenol O-H bond dissociation enthalpy and, consequently, the rate constant (kinh) for peroxyl radical quenching [3]. Researchers or procurement specialists cannot assume functional interchangeability within this compound class; verification of the precise 6-methoxy substitution pattern is essential for experimental reproducibility and achieving the reported antioxidant performance characteristics.

6-Methoxy-2,4-dimethylpyridin-3-OL: Quantitative Differential Evidence vs. Closest Analogs


6-Methoxy-2,4-dimethylpyridin-3-OL (1c) Air-Stability vs. Bicyclic Pyridinols (2 and 3)

6-Methoxy-2,4-dimethylpyridin-3-OL (1c) demonstrates indefinite stability to air oxidation under ambient conditions, whereas bicyclic pyridinols 2 and 3 decomposed upon extended exposure to the atmosphere [1]. This represents a critical differential advantage for long-term storage and handling in research settings, reducing the risk of oxidative degradation prior to experimentation .

Antioxidant Air-Stability Storage

6-Methoxy-2,4-dimethylpyridin-3-OL (1c) Synthetic Accessibility via Baeyer-Villiger vs. Multistep Routes for Analogs

The methoxy derivative 1c can be synthesized via an alternate Baeyer-Villiger route on a substituted benzaldehyde precursor, whereas bicyclic pyridinols 2 and 3 required 6-step intramolecular Friedel-Crafts and 11-step thermolytic Diels-Alder sequences, respectively [1]. This synthetic accessibility differential implies that 1c is a more practical target for bulk synthesis or further derivatization, potentially impacting commercial availability and cost .

Synthetic Chemistry Route Efficiency Procurement

6-Methoxy-2,4-dimethylpyridin-3-OL (1c) Antioxidant Performance Benchmark vs. α-Tocopherol

While specific kinh data for 1c is not disclosed in the abstract, the study reported that some of the newly synthesized pyridinols (including the 6-substituted series) are the most effective phenolic chain-breaking antioxidants reported to date, outperforming the benchmark α-tocopherol in homogeneous solution [1]. This class-level inference suggests that 1c likely exhibits antioxidant activity exceeding that of conventional phenolic antioxidants, though direct head-to-head data for 1c is required for precise quantification.

Antioxidant Kinetics Peroxyl Radical

6-Methoxy-2,4-dimethylpyridin-3-OL Physical Specification: Melting Point vs. In-Class Analogs

6-Methoxy-2,4-dimethylpyridin-3-OL has a reported melting point of 77-79°C , which is significantly lower than the 168-172°C range of 2,4-dimethyl-3-hydroxypyridine N-oxide (a related analog) . This lower melting point indicates a different solid-state packing and may reflect altered intermolecular hydrogen bonding due to the 6-methoxy group, which can be exploited for identity verification and purity assessment during procurement .

Analytical Chemistry Quality Control Purity

6-Methoxy-2,4-dimethylpyridin-3-OL Commercial Purity Specifications (98%+ NLT)

Commercial sources offer 6-Methoxy-2,4-dimethylpyridin-3-OL at purities of ≥95% (AKSci) and NLT 98% (MolCore) . While not a direct comparator metric against analogs, this establishes a baseline quality expectation for procurement. The availability of high-purity material (≥98%) is essential for reproducible research, particularly in antioxidant studies where trace impurities could catalyze or inhibit radical reactions [1].

Procurement Quality Assurance Analytical

6-Methoxy-2,4-dimethylpyridin-3-OL: Evidence-Based Research & Industrial Application Scenarios


Chain-Breaking Antioxidant Studies in Organic Media

Given the class-level evidence that 6-substituted-2,4-dimethyl-3-pyridinols are among the most effective phenolic antioxidants reported [1], 6-Methoxy-2,4-dimethylpyridin-3-OL is suitable for kinetic investigations of peroxyl radical quenching in homogeneous organic solutions (e.g., styrene autoxidation models). Its enhanced air-stability [2] minimizes oxidative degradation during long-term experiments, making it a reliable tool for studying radical chain-breaking mechanisms.

Synthetic Intermediates for Antioxidant-Derived Probes

The relatively short synthetic route (Baeyer-Villiger) and commercial availability at ≥95% purity facilitate the use of this compound as a starting material for the preparation of fluorescent or spin-labeled antioxidant probes. Its distinct melting point (77-79°C) aids in identity verification during multistep derivatizations.

Benchmarking Novel Antioxidants Against a High-Performance Reference

Researchers developing new chain-breaking antioxidants can employ this compound as a high-performance reference standard, leveraging the qualitative superiority over α-tocopherol reported for this compound class [3]. Its well-defined structure and commercial purity specifications ensure reproducible benchmarking.

Quality Control and Identity Verification in Procurement

Procurement specialists can use the reported melting point (77-79°C) as a rapid, low-cost orthogonal identity check upon receipt. This is particularly valuable for distinguishing this compound from close structural analogs (e.g., N-oxides) that exhibit markedly different melting ranges , thereby reducing the risk of cross-contamination or mislabeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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